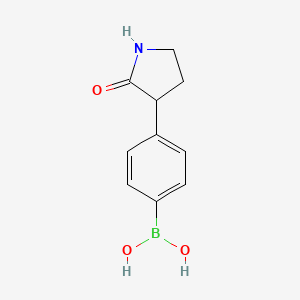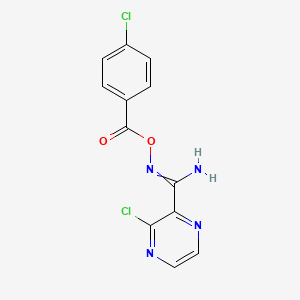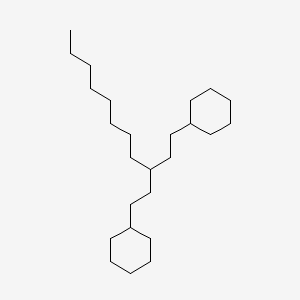![molecular formula C14H11N3O2S B14006038 4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide CAS No. 64511-00-8](/img/structure/B14006038.png)
4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]-: is an organic compound with the molecular formula C14H11N3O2S and a molecular weight of 285.32 g/mol . This compound is characterized by its unique structure, which includes a benzenecarbothioamide core and a 3-nitrophenylmethyleneamino substituent. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- typically involves the reaction of benzenecarbothioamide with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or pyridine. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzenecarbothioamides.
科学研究应用
BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its pharmacological effects and potential use in drug development. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
作用机制
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Pathways Involved: The compound can affect various biochemical pathways, including oxidative stress response, apoptosis, and cell cycle regulation. Its nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling.
相似化合物的比较
BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the 3-nitrophenylmethyleneamino substituent imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity. Compared to its analogs, the 3-nitro derivative may exhibit different pharmacological profiles and chemical behavior due to the position of the nitro group on the aromatic ring.
属性
CAS 编号 |
64511-00-8 |
|---|---|
分子式 |
C14H11N3O2S |
分子量 |
285.32 g/mol |
IUPAC 名称 |
4-[(3-nitrophenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H11N3O2S/c15-14(20)11-4-6-12(7-5-11)16-9-10-2-1-3-13(8-10)17(18)19/h1-9H,(H2,15,20) |
InChI 键 |
XWSQXPLATGPLGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


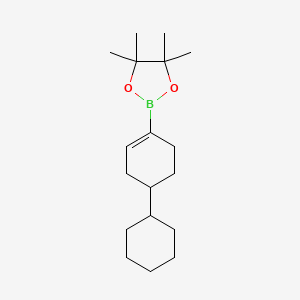
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
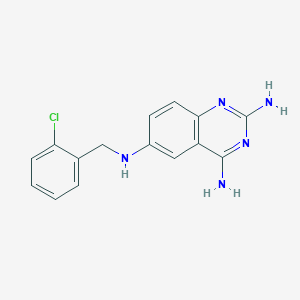

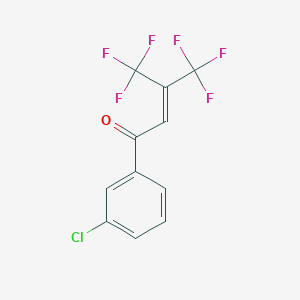

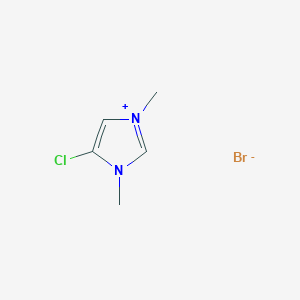
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
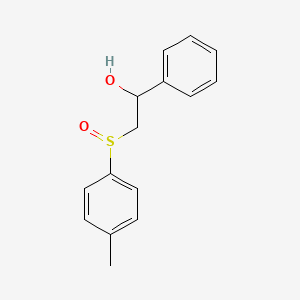
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
